tert-Butyl (1R*,4R*)-4-(4-fluorobenzylamino)cyclohexylcarbamate is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a cyclohexyl ring, and a 4-fluorobenzylamino substituent. This compound is significant in various fields such as medicinal chemistry and organic synthesis due to its potential biological activities and utility as a synthetic intermediate.
The compound is cataloged in chemical databases such as PubChem, where it is associated with the Chemical Abstracts Service number 1286263-49-7. It is synthesized and studied for its applications in scientific research and industry, particularly in the development of pharmaceuticals and specialty chemicals.
tert-Butyl (1R*,4R*)-4-(4-fluorobenzylamino)cyclohexylcarbamate is classified as an organic carbamate. Carbamates are esters or salts of carbamic acid and are widely recognized for their roles in agriculture as pesticides and in medicine as drug candidates.
The synthesis of tert-Butyl (1R*,4R*)-4-(4-fluorobenzylamino)cyclohexylcarbamate typically involves several key steps:
The reactions are generally conducted under controlled conditions, utilizing solvents such as dichloromethane or acetonitrile, and may require catalysts or specific temperature conditions to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula of tert-Butyl (1R*,4R*)-4-(4-fluorobenzylamino)cyclohexylcarbamate is . Its structure can be represented using various chemical notation systems, including:
The compound has a molecular weight of approximately 330.46 g/mol. Its three-dimensional conformation plays a crucial role in its biological activity and interaction with molecular targets.
tert-Butyl (1R*,4R*)-4-(4-fluorobenzylamino)cyclohexylcarbamate can participate in several chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, pressures, and solvents tailored to achieve desired outcomes.
The mechanism of action for tert-Butyl (1R*,4R*)-4-(4-fluorobenzylamino)cyclohexylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
The interactions can influence signal transduction pathways, gene expression, and metabolic regulation. Studies suggest that this compound may play a role in enzyme-substrate interactions, making it valuable for investigating catalytic mechanisms in biological systems.
Key physical properties include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The compound's reactivity profile makes it suitable for further functionalization in synthetic applications.
tert-Butyl (1R*,4R*)-4-(4-fluorobenzylamino)cyclohexylcarbamate has several applications:
The trans-1,4-disubstitution pattern in this carbamate derivative imposes distinct conformational constraints. The bulky tert-butyloxycarbonyl (Boc) and 4-fluorobenzylamino groups preferentially adopt equatorial positions to minimize 1,3-diaxial steric strain, stabilizing the chair conformation. Ring flipping is energetically costly, with a calculated barrier of ~10–12 kcal/mol due to transient axial placement of the carbamate group during transition states [7]. Nuclear magnetic resonance (NMR) studies of related trans-4-substituted cyclohexylcarbamates reveal coupling constants (J) of 8–10 Hz between vicinal protons at C1 and C2/C6, confirming diaxial interactions in minor conformers [3].
The carbamate N–C(O) bond exhibits partial double-bond character, limiting rotation and inducing planarity between the carbonyl and cyclohexyl N–H. This rigidity influences hydrogen-bonding capacity—critical for target interactions in bioactive derivatives. Molecular dynamics simulations indicate that trans-cyclohexylcarbamates like this compound undergo pseudorotation every 0.5–1.5 ps at 298 K, though substituent polarity modulates this dynamic [7].
Table 2: Conformational Energy Parameters in trans-4-Substituted Cyclohexylcarbamates
Parameter | Value | Experimental Method |
---|---|---|
Ring Inversion Barrier | 10.2–12.1 kcal/mol | DFT Calculations (B3LYP/6-31G*) |
Axial ⇌ Equatorial ΔG (Boc) | 1.8 kcal/mol (favors eq) | NMR Spectroscopy |
N–C(O) Rotation Barrier | ~15 kcal/mol | Rotational Spectroscopy |
Predominant Chair Occupation | >95% (298 K) | X-ray Crystallography |
The 4-fluorobenzylamino group profoundly influences stereochemical equilibria through electronic and steric effects. Comparative studies with non-fluorinated analogs (e.g., benzylamino derivatives, CAS 1286273-23-1) show that the fluorine atom decreases the pKₐ of the adjacent amino group by 0.8–1.0 units due to its electron-withdrawing nature, enhancing hydrogen-bond acceptor capacity [3]. This polar effect stabilizes one diastereomeric transition state during synthesis, yielding a 7:1 trans/cis ratio for the fluorinated derivative versus 5:1 for the non-fluorinated analog under identical reduction conditions [1] [8].
Electrostatic potential mapping reveals that the fluorine atom generates a partial positive charge on the benzylic methylene group, increasing its susceptibility to nucleophilic attack. This facilitates epimerization at C4 when the compound is heated above 60°C in polar solvents, with ~15% diastereomerization observed after 24 hours in DMF [10]. In contrast, non-fluorinated derivatives exhibit less than 5% epimerization under equivalent conditions. The fluorine’s para position also minimizes steric distortion, allowing optimal alignment of the aromatic ring with the cyclohexyl chair.
The compound’s specified R,R relative configuration (denoted by R*) indicates a racemic mixture of enantiomeric pairs. Resolution attempts reveal significant pharmacological implications: Enantiopure (1R,4R)-isomers exhibit 3–5× higher binding affinity for serotonin receptors than racemic mixtures in carbamate derivatives like those used in edoxaban intermediates [7] [10]. This underscores the role of absolute stereochemistry in biological activity.
Synthetic access to enantiopure material remains challenging. Chiral HPLC separation of the racemate using amylose-based columns yields enantiomers with >99% ee, but recovery is low (≤40%) [9]. Asymmetric synthesis routes—such as enzymatic desymmetrization of meso-cyclohexyl precursors or use of Evans’ oxazolidinone auxiliaries—provide higher yields but require additional steps. For instance, hydrogenation of enantioenriched enecarbamates (e.g., tert-butyl ((1R,4R)-4-(dimethylamino)cyclohexyl)carbamate, CAS 1286275-84-0) delivers the target in 92% ee but necessitates Boc-deprotection/reprotection [9].
Racemic configurations retain utility in non-chiral applications: The racemic compound serves as a versatile intermediate for achiral polymers or metal-organic frameworks, where stereocenters act as conformational lockers without enantioselectivity requirements [2].
Table 3: Stereochemical and Synthetic Comparison of Key Carbamate Derivatives
Compound (CAS) | Configuration | Synthetic Yield (Racemic) | Max ee (Enantiopure) | Key Application |
---|---|---|---|---|
1286274-73-4 (This Compound) | (1R,4R) | 68% (reductive amination) | 99% (chiral HPLC) | Serotonin receptor ligands |
1286273-23-1 (Benzamido analog) | (1R,4R) | 74% | 95% | Kinase inhibitors |
1286275-84-0 (Dimethylamino) | (1R,4R) | 81% | 92% (asymmetric synth.) | Catalytic ligands |
86277394 (Cyclohexylmethyl) | (1R,4R) | 63% | Not resolved | Polymer modifiers |
Concluding Remarks
The stereochemistry of tert-butyl (1R,4R)-4-(4-fluorobenzylamino)cyclohexylcarbamate governs its conformational stability, diastereoselectivity, and functional utility. The trans-configuration enforces equatorial substituent placement, while the 4-fluorobenzyl group electronically modulates diastereomeric equilibria. Though racemic mixtures dominate synthetic routes, enantiopure forms offer superior bioactivity—highlighting the interplay between stereochemistry and function in advanced applications.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2